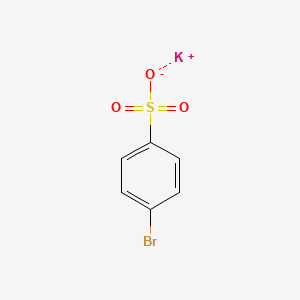

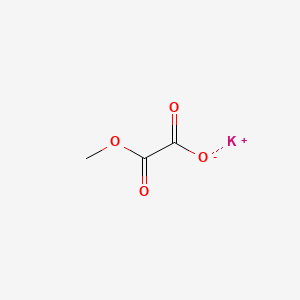

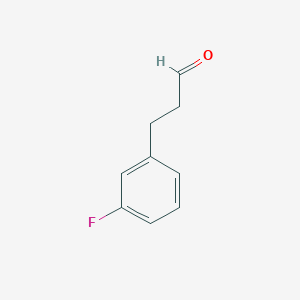

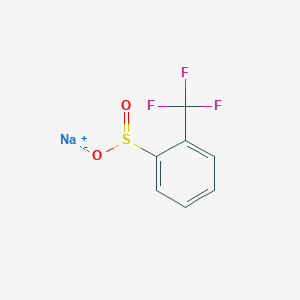

![molecular formula C7H5FN2 B1343682 5-Fluoro-1H-pyrrolo[3,2-b]pyridine CAS No. 887570-96-9](/img/structure/B1343682.png)

5-Fluoro-1H-pyrrolo[3,2-b]pyridine

Vue d'ensemble

Description

5-Fluoro-1H-pyrrolo[3,2-b]pyridine is a compound that is of significant interest in the field of pharmaceuticals and materials science due to its potential applications in various domains, including drug development and the synthesis of microporous materials. The presence of the fluorine atom in such compounds often imparts unique physical and chemical properties that can be exploited in different chemical reactions and processes.

Synthesis Analysis

The synthesis of compounds related to 5-Fluoro-1H-pyrrolo[3,2-b]pyridine involves several innovative approaches. For instance, a practical synthesis of a pharmaceutical intermediate closely related to our compound of interest has been achieved through a palladium-catalyzed cyanation/reduction sequence, which includes a regioselective chlorination of 7-azaindole via the N-oxide and a selective monodechlorination of dichloro-fluoronicotinic acid . Another study describes the synthesis of pyrrolo[3,4-c]pyridine-based fluorophores, which are synthesized by a single-step procedure and show high selectivity for Fe3+/Fe2+ cations . Additionally, a synthetic approach for fluorescent thieno[3,2-b]pyridine derivatives has been reported, which involves the Suzuki-Miyaura cross-coupling reaction and a regioselective aza-[3 + 3] cycloaddition .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Fluoro-1H-pyrrolo[3,2-b]pyridine has been characterized in several studies. For example, the crystal structure of a diethyl pyrrolidine derivative has been determined, revealing an envelope conformation of the pyrrolidine ring and planar fluorophenyl and thiophene rings . Another study presents the crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative, which is essentially planar except for the pyrrolidin ring .

Chemical Reactions Analysis

The chemical reactivity of fluorine-containing pyrrolopyridine compounds is diverse. A new strategy for the synthesis of poly-substituted pyridines involves C-F bond breaking of an anionically activated fluoroalkyl group . Additionally, the synthesis of new fluorine-containing pyrazoles and pyrazolo[3,4-b]pyridines has been achieved through condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorine-containing pyrrolopyridine compounds are influenced by the presence of the fluorine atom. For instance, the effect of fluorine atoms in structure-directing agents used for the synthesis of microporous materials has been investigated, showing that the position of the fluorine atom can significantly affect the templating ability . The photophysical properties of related compounds are also reported to be chemically tunable by the choice of functional groups on the scaffold .

Applications De Recherche Scientifique

Application in Cancer Therapy

- Scientific Field : Oncology

- Summary of the Application : 5-Fluoro-1H-pyrrolo[3,2-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, these derivatives are being explored as potential cancer therapies .

- Methods of Application : The specific derivative compound 4h was found to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

- Results or Outcomes : Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .

Application in Influenza Treatment

- Scientific Field : Virology

- Summary of the Application : 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives have been discovered as potent inhibitors of PB2, an important subunit of influenza RNA-dependent RNA polymerase (RdRP) . These derivatives are being explored as potential treatments for influenza .

- Methods of Application : The specific derivative compound 12b was found to have high binding affinity to PB2, as demonstrated by surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays .

- Results or Outcomes : Compound 12b showed KD values of 0.11 μM and 0.19 μM in SPR and ITC assays, respectively . In antiviral activity and cellular cytotoxicity assays, compound 12b showed an EC50 value of 1.025 μM and a CC50 value greater than 100 μM .

Application in Antiviral Research

- Scientific Field : Virology

- Summary of the Application : 5-Fluoro-1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent inhibitors of PB2, an important subunit of influenza RNA-dependent RNA polymerase (RdRP) . These derivatives are being explored as potential treatments for influenza .

- Methods of Application : The specific derivative compound 12b was found to have high binding affinity to PB2, as demonstrated by surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays .

- Results or Outcomes : Compound 12b showed KD values of 0.11 μM and 0.19 μM in SPR and ITC assays, respectively . In antiviral activity and cellular cytotoxicity assays, compound 12b showed an EC50 value of 1.025 μM and a CC50 value greater than 100 μM .

Application in Synthesis of Fluorinated Building Blocks

- Scientific Field : Organic Chemistry

- Summary of the Application : 5-Fluoro-1H-pyrrolo[2,3-b]pyridine is used as a fluorinated building block in the synthesis of various organic compounds .

- Methods of Application : The specific methods of application would depend on the particular synthesis being carried out .

- Results or Outcomes : The outcomes would also depend on the specific synthesis, but the use of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine as a building block can enable the synthesis of a wide range of fluorinated organic compounds .

Application in Antiviral Drug Discovery

- Scientific Field : Virology

- Summary of the Application : A new series of PB2 inhibitors containing the skeleton 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one have been discovered . PB2 is an important subunit of influenza RNA-dependent RNA polymerase (RdRP) and has been recognized as a promising target for the treatment of influenza .

- Methods of Application : Compound 12b showed high binding affinity to PB2, as demonstrated by surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) assays .

- Results or Outcomes : In antiviral activity and cellular cytotoxicity assays, compound 12b showed an EC50 value of 1.025 μM and a CC50 value greater than 100 μM .

Application as a Fluorinated Building Block

- Scientific Field : Organic Chemistry

- Summary of the Application : 5-Fluoro-1H-pyrrolo[2,3-b]pyridine is used as a fluorinated building block in the synthesis of various organic compounds .

- Methods of Application : The specific methods of application would depend on the particular synthesis being carried out .

- Results or Outcomes : The use of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine as a building block can enable the synthesis of a wide range of fluorinated organic compounds .

Safety And Hazards

The safety information for 5-Fluoro-1H-pyrrolo[3,2-b]pyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Orientations Futures

The potential of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine and similar compounds in cancer therapy is an exciting area of research . Further studies are needed to fully understand their mechanisms of action and to optimize their properties for therapeutic use. Given their potent activities against FGFR1, 2, and 3 , these compounds represent promising leads for the development of new anti-cancer drugs.

Propriétés

IUPAC Name |

5-fluoro-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMNGOFEWIVDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646433 | |

| Record name | 5-Fluoro-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1H-pyrrolo[3,2-b]pyridine | |

CAS RN |

887570-96-9 | |

| Record name | 5-Fluoro-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

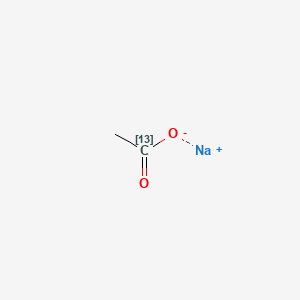

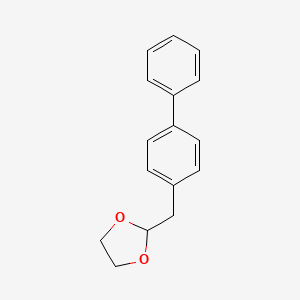

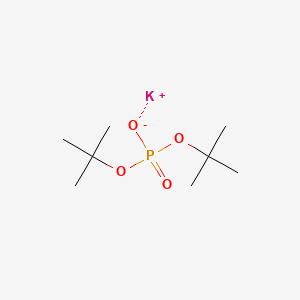

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B1343615.png)